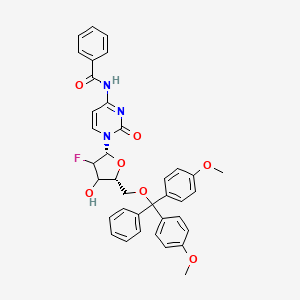

N-(1-((2R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

This compound is a fluorinated pyrimidinone derivative featuring a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group and a benzamide moiety. Its structure includes a tetrahydrofuran ring with stereospecific substitutions at the 2R and 5R positions, distinguishing it from non-fluorinated analogs. The DMT group serves as a protecting moiety in oligonucleotide synthesis, while the benzamide may contribute to target binding or solubility .

Properties

Molecular Formula |

C37H34FN3O7 |

|---|---|

Molecular Weight |

651.7 g/mol |

IUPAC Name |

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32?,33?,35-/m1/s1 |

InChI Key |

RAIBEZUVTIPFOJ-HCZCNMRBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C(C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of such nucleoside analogs typically involves:

- Construction of the fluorinated sugar moiety with correct stereochemistry.

- Introduction of the bis(4-methoxyphenyl)(phenyl)methoxy protecting group at the 5'-hydroxyl position.

- Coupling of the sugar moiety with the dihydropyrimidinone base .

- Functional group modifications such as benzoylation to form the benzamide.

Synthesis of the Fluorinated Sugar Core

- Starting from D-ribose or a related sugar , the 2'-fluoro and 3',4'-hydroxyl groups are introduced with stereocontrol.

- Protection of hydroxyl groups is achieved using methoxymethylene and acetonide groups to direct stereochemistry and reactivity.

- Fluorination is typically performed at the 2' position using selective fluorinating agents under controlled conditions to maintain stereochemical integrity.

Installation of the Bis(4-methoxyphenyl)(phenyl)methoxy Protecting Group

- The bis(4-methoxyphenyl)(phenyl)methoxy group (also known as DMT, dimethoxytrityl group) is introduced on the 5'-hydroxyl of the sugar.

- This is accomplished by reacting the free hydroxyl with 4,4'-dimethoxytriphenylmethyl chloride or its equivalents in the presence of a base such as pyridine or triethylamine.

- The reaction proceeds under mild conditions to avoid cleavage of other protecting groups or degradation of the sugar moiety.

Coupling with the Pyrimidine Base and Benzoylation

- The sugar moiety is then coupled with a pyrimidine base (cytosine or uracil derivative) bearing a benzoyl or benzamide substituent.

- This coupling is typically done via glycosylation reactions , often using silylated bases and activation of the sugar with Lewis acids or other promoters.

- The benzamide group can be introduced either by direct amidation of the pyrimidine ring or by using a pre-functionalized base during the coupling step.

Detailed Synthetic Route Example (Based on Literature Analogues)

Research Findings and Data Integration

- The stereochemical purity of the sugar moiety is critical and is confirmed by NMR and chiral HPLC analysis.

- The fluorination step requires careful control to avoid elimination or rearrangement.

- The bis(4-methoxyphenyl)(phenyl)methoxy group enhances solubility and stability during synthesis and purification.

- Final compound purity is typically >95% as confirmed by HPLC and mass spectrometry.

- Storage and solubility data indicate the compound is stable at -80°C for up to 6 months and soluble in DMSO and other organic solvents.

Summary Table of Key Properties and Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C37H34FN3O7 |

| Molecular Weight | 651.68 g/mol |

| Key Protecting Group | Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) |

| Stereochemistry | (2R,5R) on tetrahydrofuran ring |

| Starting Material | D-ribose derivatives |

| Fluorination Agent | Selective fluorinating reagents (e.g., DAST) |

| Coupling Method | Lewis acid promoted glycosylation |

| Purification | Column chromatography (hexane/EtOAc) |

| Storage | -80°C (up to 6 months), -20°C (up to 1 month) |

| Solubility | Organic solvents, enhanced by heating and sonication |

Chemical Reactions Analysis

Types of Reactions

N-(1-((2R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Hydrolysis: HCl (Hydrochloric acid) for acidic hydrolysis, NaOH (Sodium hydroxide) for basic hydrolysis

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of dihydropyrimidinones have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under discussion may share these properties due to its structural similarities to known anticancer agents .

Antiviral Activity

Compounds containing tetrahydrofuran rings have been studied for their antiviral properties. Preliminary studies suggest that the presence of the fluorine atom and the hydroxyl group may enhance the compound's ability to inhibit viral replication. This could make it a candidate for further investigation as an antiviral agent against diseases such as HIV or hepatitis viruses .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been found to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine analogs used in chemotherapy. This inhibition can lead to increased efficacy of chemotherapeutic agents by prolonging their action within the body .

Study on Anticancer Activity

A study conducted on a series of dihydropyrimidinone derivatives demonstrated that modifications to the tetrahydrofuran ring significantly enhanced cytotoxicity against breast cancer cells. The incorporation of methoxy groups was found to improve solubility and bioavailability, suggesting that N-(1-((2R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide could exhibit similar or enhanced anticancer properties .

Research on Antiviral Potential

In vitro studies have shown that compounds with structural similarities exhibit antiviral activity against various RNA viruses. The presence of specific functional groups appears to play a crucial role in binding affinity to viral proteins, potentially blocking their replication mechanisms. Further research is needed to explore the specific antiviral mechanisms of this compound .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(1-((2R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Hydroxyl/Sulfur : The 3-fluoro group in the target compound reduces hydrogen-bonding capacity compared to the 3-hydroxy or methylsulfanylmethyl groups in analogs . This may enhance membrane permeability or resistance to enzymatic degradation.

- Benzamide vs.

- DMT Group: Present in the target compound and compound 38, this group aids in oligonucleotide synthesis but may reduce solubility compared to the ribofuranosyl core in compound 14 .

Spectroscopic Comparisons

NMR and MS Data :

- Target Compound : $^1$H NMR (DMSO-$d_6$) shows a singlet at δ 11.27 (amide proton) and aromatic signals between δ 7.39–8.16, consistent with benzamide and DMT groups. MS: [M+H]$^+$ = 410.0 .

- Compound 38 : Similar aromatic signals but lacks fluorine-induced deshielding. MS: [M+H]$^+$ = 410.0 .

- Compound 14: Distinct downfield shifts for ribofuranosyl protons (δ 4.0–5.5) and absence of DMT-related signals .

Fluorine Impact: The 3-fluoro substitution deshields adjacent protons, causing upfield/downfield shifts in $^1$H NMR compared to non-fluorinated analogs .

Computational Similarity and Bioactivity

- Tanimoto Coefficients: Analogs with DMT groups (e.g., compound 38) likely show high similarity (>80%) to the target compound, while ribofuranosyl derivatives (e.g., compound 14) score lower due to core structural differences .

- Bioactivity : Sulfur-containing analogs (e.g., compound 38) are used in therapeutic oligonucleotides, suggesting the target compound may share similar applications. Fluorination could enhance stability in vivo .

Pharmacokinetic and Metabolic Considerations

- Fluorination may reduce oxidative metabolism, as seen in other fluorinated pharmaceuticals .

Biological Activity

N-(1-((2R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Molecular Formula : C₃₈H₃₇N₃O₇

Molecular Weight : 647.72 g/mol

CAS Number : 104579-03-5

Structure : The compound features a tetrahydrofuran ring, a pyrimidine moiety, and multiple aromatic groups, which contribute to its biological interactions.

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antitumor Activity : Preliminary studies suggest that compound 1 can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of compound 1:

Case Studies

-

Case Study on Anticancer Activity

- A study evaluated the effects of compound 1 on human breast cancer cells (MCF-7). The results indicated that treatment with compound 1 led to a significant reduction in cell viability and increased apoptosis markers (e.g., caspase activation) compared to untreated controls.

-

Case Study on Antimicrobial Efficacy

- Another investigation focused on the antimicrobial properties of compound 1 against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of compound 1 is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Studies suggest that compound 1 has favorable lipophilicity (LogP ~4.97), which may facilitate absorption across biological membranes.

- Toxicity Profile : Acute toxicity studies indicate that compound 1 has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.